molecular formula C7H13N3O B13313943 3-(2-methoxyethyl)-4-methyl-1H-pyrazol-5-amine

3-(2-methoxyethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13313943
M. Wt: 155.20 g/mol
InChI Key: UXUOKOCQEZSBEK-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by the introduction of the methoxyethyl group through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-1H-pyrazol-5-amine: Lacks the methyl group at the 4-position.

    4-Methyl-1H-pyrazol-5-amine: Lacks the methoxyethyl group.

    3-(2-Ethoxyethyl)-4-methyl-1H-pyrazol-5-amine: Has an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

3-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the methoxyethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

5-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C7H13N3O/c1-5-6(3-4-11-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10)

InChI Key

UXUOKOCQEZSBEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CCOC

Origin of Product

United States

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